2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Structure and Nomenclature

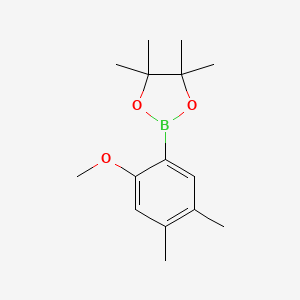

The molecular structure of this compound can be systematically described through its constituent functional groups and connectivity patterns. The compound possesses a molecular formula of C₁₅H₂₃BO₃ with a molecular weight of 262.15 daltons, reflecting its substantial molecular framework that combines aromatic and aliphatic structural elements. The Chemical Abstracts Service registry number 1134082-52-2 provides the definitive identifier for this specific compound, distinguishing it from related structural variants in the scientific literature.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the longest carbon chain incorporates the dioxaborolane ring system as the principal functional group. The aromatic substituent is designated as 2-methoxy-4,5-dimethylphenyl, indicating the specific substitution pattern on the benzene ring where the methoxy group occupies the ortho position relative to the boron attachment point, while two methyl groups are positioned at the 4 and 5 positions. The dioxaborolane portion of the name reflects the six-membered ring containing boron, two oxygen atoms, and four carbon atoms, with the tetramethyl designation indicating the substitution pattern on the ring carbons.

The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1=CC(=C(C=C1C)OC)B2OC(C)(C)C(C)(C)O2, which provides a linear encoding of the three-dimensional molecular architecture. This notation captures the essential connectivity information including the boron-oxygen bonds that form the dioxaborolane ring and the carbon-boron bond that links the aromatic and cyclic portions of the molecule. The methoxy and dimethyl substituents on the aromatic ring are critical structural features that influence the compound's electronic properties and reactivity profile.

Classification and Functional Groups

This compound belongs to the broader classification of organoboron compounds, specifically within the subcategory of boronic esters. This classification is fundamental to understanding the compound's chemical behavior, as organoboron compounds exhibit distinctive Lewis acid properties due to the electron-deficient nature of the boron center. The compound can be further categorized as a pinacol boronic ester, a designation that refers to the specific dioxaborolane ring system derived from pinacol and boronic acid precursors.

The functional group analysis reveals several key structural elements that contribute to the compound's reactivity profile. The primary functional group is the dioxaborolane ring, which contains a boron atom coordinated to two oxygen atoms in a cyclic arrangement. This ring system is characterized by its relative stability compared to free boronic acids, while maintaining the ability to undergo transmetalation reactions with appropriate transition metal catalysts. The aromatic ring system contributes additional functionality through its methoxy and dimethyl substituents, which influence the electronic density distribution and steric environment around the boron center.

The methoxy functional group serves as an electron-donating substituent that increases the electron density on the aromatic ring, potentially affecting the reactivity of the boron center through inductive and resonance effects. The presence of two methyl groups at the 4 and 5 positions of the aromatic ring creates a substitution pattern that influences both the steric and electronic properties of the molecule. These structural features collectively determine the compound's behavior in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions where the electronic properties of the aromatic ring can significantly impact reaction rates and selectivity.

The dioxaborolane ring system itself represents a protected form of a boronic acid, where the cyclic structure provides enhanced stability against hydrolysis while preserving the essential reactivity required for synthetic applications. This protection strategy is particularly valuable in synthetic chemistry, as it allows for the storage and handling of boronic acid equivalents under conditions where free boronic acids might undergo decomposition or unwanted side reactions. The tetramethyl substitution pattern on the dioxaborolane ring further enhances stability by preventing ring-opening reactions that could occur with less substituted variants.

| Functional Group | Type | Position | Chemical Significance |

|---|---|---|---|

| Dioxaborolane | Cyclic boronic ester | Core structure | Lewis acid center, transmetalation reactivity |

| Methoxy | Ether | Aromatic ring position 2 | Electron-donating, reactivity modulation |

| Methyl | Alkyl | Aromatic ring positions 4,5 | Steric effects, electronic modulation |

| Tetramethyl | Alkyl | Dioxaborolane ring | Enhanced stability, solubility |

Historical Context and Research Significance

The development of this compound must be understood within the broader historical context of organoboron chemistry and its revolutionary impact on synthetic organic chemistry. The foundational work in this field traces back to Edward Frankland's pioneering synthesis of ethylboronic acid in 1860, which represented the first successful isolation of a boronic acid compound. This early achievement established the conceptual framework for understanding carbon-boron bond formation and the unique properties of organoboron compounds, setting the stage for subsequent developments in the field.

The modern era of organoboron chemistry began with the groundbreaking work of Akira Suzuki and Norio Miyaura, who reported the first palladium-catalyzed cross-coupling reaction between boronic acids and organohalides in 1979. This discovery fundamentally transformed synthetic organic chemistry by providing a mild, efficient, and environmentally benign method for carbon-carbon bond formation. The recognition of this contribution culminated in Suzuki sharing the 2010 Nobel Prize in Chemistry with Richard Heck and Ei-ichi Negishi for their collective contributions to palladium-catalyzed cross-coupling reactions.

The specific development of pinacol boronic esters, including compounds like this compound, emerged from the need to address stability and handling challenges associated with free boronic acids. Research in the 1990s and 2000s demonstrated that boronic esters offer significant advantages in terms of storage stability, functional group compatibility, and reaction selectivity compared to their corresponding boronic acids. The pinacol ester variant became particularly popular due to its enhanced stability and the ease with which the protecting group can be removed under reaction conditions.

Contemporary research has established the critical role of substituted aromatic boronic esters in pharmaceutical synthesis, with numerous examples of late-stage coupling reactions employing these reagents in the preparation of active pharmaceutical ingredients. The development of compounds with specific substitution patterns, such as the methoxy and dimethyl groups present in this compound, reflects the ongoing efforts to fine-tune reactivity and selectivity for specific synthetic applications. Current research focuses on understanding the relationship between molecular structure and reactivity, with particular attention to how substituent effects influence reaction rates, selectivity, and product distribution in cross-coupling reactions.

The compound's significance extends to materials science applications, where organoboron compounds are increasingly employed in the synthesis of organic electronic materials, polymers, and advanced functional materials. The ability to introduce specific functional groups through cross-coupling reactions has made these compounds indispensable tools in the development of new materials with tailored properties. Recent advances in catalyst development have further expanded the scope of these reactions, enabling the use of less reactive electrophiles and more challenging substrate combinations.

Propriétés

IUPAC Name |

2-(2-methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-10-8-12(13(17-7)9-11(10)2)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNOEINAUOTPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the borylation of an appropriately substituted aryl halide or aryl precursor using bis(pinacolato)diboron or related boron reagents under catalytic conditions. The key step is the formation of the boronate ester moiety (pinacol boronate) on the aromatic ring.

Preparation via Miyaura Borylation of Aryl Halides

- Starting from 2-methoxy-4,5-dimethylphenyl bromide or iodide, a palladium-catalyzed Miyaura borylation is performed.

- The reaction uses bis(pinacolato)diboron as the boron source.

- Catalysts such as Pd(OAc)2 with phosphine ligands are common.

- Base (e.g., potassium acetate or lithium hydroxide) and solvents like tetrahydrofuran (THF) or dioxane/water mixtures are employed.

- The reaction is conducted under inert atmosphere (argon or nitrogen) at room temperature to reflux conditions for several hours.

Representative Conditions and Yields:

| Reagent/Condition | Details |

|---|---|

| Aryl halide | 2-Methoxy-4,5-dimethylphenyl bromide |

| Boron source | Bis(pinacolato)diboron |

| Catalyst | Pd(OAc)2 with phosphine ligands |

| Base | LiOH·H2O or KOAc |

| Solvent | THF/H2O (4:1) or dioxane/water |

| Temperature | Room temperature to reflux |

| Time | 6–12 hours |

| Atmosphere | Argon or nitrogen |

| Yield | Typically 80–92% |

This method is supported by supplementary information from Royal Society of Chemistry publications, demonstrating efficient borylation with high yields and selectivity.

Preparation via Grignard Reaction with Boronic Esters

- An alternative approach involves the formation of the arylmagnesium intermediate from the corresponding aryl bromide using isopropylmagnesium chloride-lithium chloride complex.

- This Grignard reagent is then reacted with methoxy boronic acid pinacol ester.

- The reaction is performed under inert atmosphere at low temperatures (-15 to -10 °C) to control reactivity.

- After completion, the reaction is quenched with aqueous acid and extracted.

Representative Conditions and Yields:

| Step | Details |

|---|---|

| Formation of Grignard reagent | Isopropylmagnesium chloride-lithium chloride complex, -15 to -10 °C |

| Electrophile | Methoxy boronic acid pinacol ester |

| Solvent | Tetrahydrofuran (THF) |

| Quenching | 10% HCl aqueous solution, pH adjusted to 4–5 |

| Yield | Approximately 63% |

This method is documented with detailed experimental operations and yields in industrial-scale synthesis contexts.

Synthesis of the Pinacol Boronate Ester Core

- The synthesis of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety itself is often achieved by reacting pinacol with trimethyl borate.

- The reaction is carried out under reflux in an inert atmosphere for 6 hours.

- The product is purified by distillation, yielding the dioxaborolane intermediate that can be used in subsequent coupling reactions.

Representative Conditions and Yields:

| Reagent | Details |

|---|---|

| Pinacol | Equimolar amount |

| Trimethyl borate | Equimolar amount |

| Atmosphere | Nitrogen or inert gas |

| Temperature | Reflux for 6 hours |

| Purification | Distillation at atmospheric pressure |

| Yield | High yield (~90%) |

This preparation is a foundational step for synthesizing various boronate esters, including the target compound.

Additional Notes on Reaction Monitoring and Product Purification

- Reaction progress is commonly monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 11B NMR).

- Purification is generally achieved by column chromatography on silica gel using mixtures of ethyl acetate and hexanes.

- The final compounds are characterized by NMR and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Miyaura Borylation | Aryl bromide + bis(pinacolato)diboron, Pd catalyst, base, THF/H2O, rt–reflux | 80–92 | Widely used, high selectivity and yield |

| Grignard Reaction with Boronic Ester | Arylmagnesium intermediate + methoxy boronic acid pinacol ester, THF, low temp (-15 to -10 °C) | ~63 | Suitable for industrial scale, moderate yield |

| Pinacol + Trimethyl Borate | Reflux under inert atmosphere, distillation | ~90 | Preparation of dioxaborolane core |

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acid derivatives.

Reduction: The compound can be reduced to yield boron-containing alcohols or other reduced species.

Substitution: The methoxy-dimethylphenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Organic Synthesis

Dioxaborolane compounds are widely utilized in organic synthesis due to their ability to participate in cross-coupling reactions. Specifically, 2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an effective boron-containing reagent in the synthesis of complex organic molecules.

- Cross-Coupling Reactions : The compound can be employed as a boron source in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in pharmaceuticals and agrochemicals.

- Synthesis of Boronates : Its utility extends to the preparation of various boronic acids and esters that are crucial intermediates in organic synthesis.

Medicinal Chemistry

The unique structural characteristics of dioxaborolanes contribute to their application in medicinal chemistry.

- Anticancer Agents : Research indicates that derivatives of dioxaborolanes have shown promise as anticancer agents. Their ability to selectively target cancer cells while minimizing effects on normal cells is under investigation.

- Drug Delivery Systems : The compound's properties allow it to be integrated into drug delivery systems where it can enhance the solubility and bioavailability of therapeutic agents.

Materials Science

In materials science, the incorporation of boron-containing compounds like this compound into polymer matrices has been explored.

- Polymer Chemistry : The compound can act as a cross-linking agent or modifier in the synthesis of polymers with enhanced thermal stability and mechanical properties.

- Photonic Applications : Its unique optical properties make it suitable for applications in photonic devices and sensors.

Case Study 1: Synthesis of Anticancer Compounds

A study published in Journal of Medicinal Chemistry highlighted the use of dioxaborolanes in synthesizing novel anticancer agents. The research demonstrated that compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Polymer Modification

Research conducted at a leading university explored the modification of polyethylene with dioxaborolane derivatives. The findings indicated that incorporating the compound improved the thermal properties and mechanical strength of the resulting polymer composites.

Mécanisme D'action

The mechanism of action of 2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which can modulate the activity of enzymes or other biological molecules. Additionally, the compound can participate in electron transfer reactions, influencing redox processes within cells .

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with structurally related 1,3,2-dioxaborolane derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Key Observations :

- Steric Effects : The target compound’s ortho-methoxy and 4,5-dimethyl groups create moderate steric hindrance, which can slow undesired side reactions (e.g., protodeboronation) compared to less hindered analogs like 2-(4-methoxyphenyl)-... . However, it is less bulky than AnthBpin (), making it more suitable for coupling with sterically demanding partners.

- Electronic Effects : The dichloro-dimethoxy derivative () exhibits greater electrophilicity at boron due to electron-withdrawing Cl substituents, enhancing its reactivity in cross-coupling but reducing stability. In contrast, the target compound’s electron-donating groups stabilize the boron center, favoring storage and handling .

Key Observations :

- Chlorination () and radical-mediated syntheses () demonstrate the versatility of post-functionalization strategies for boronates. The target compound likely follows standard Miyaura borylation, similar to and .

NMR Spectral Data Comparison

Key Observations :

- The target compound’s ortho-substitution pattern would result in complex splitting in $ ^1H $-NMR, unlike the para-substituted analogs (). Chlorinated derivatives () show downfield shifts due to electron-withdrawing effects .

Activité Biologique

The compound 2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1134082-52-2) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H23BO3

- Molecular Weight : 262.15 g/mol

- Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical transformations.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research suggests that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, dioxaborolanes have been noted to inhibit serine hydrolases and other enzymes critical for cellular functions.

- Antioxidant Activity : The presence of methoxy and dimethyl groups may enhance the antioxidant properties of the compound by scavenging free radicals and reducing oxidative stress in cells.

- Cellular Signaling Modulation : There is evidence that boron-containing compounds can influence cellular signaling pathways. This modulation can lead to altered gene expression and cellular responses.

Anticancer Activity

Recent studies have indicated that dioxaborolanes may possess anticancer properties. For example:

- Case Study 1 : A study demonstrated that a related dioxaborolane compound inhibited the proliferation of cancer cells by inducing apoptosis through caspase activation pathways. This suggests a potential application in cancer therapy.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound:

- Case Study 2 : In vitro studies have shown that similar dioxaborolanes can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This opens avenues for research into neurodegenerative diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

Answer: The compound is synthesized via Suzuki-Miyaura coupling or boronic esterification. Key steps include:

- Boronation : Reacting substituted aryl halides with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

- Optimization : Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent hydrolysis. Catalyst systems like Pd(PPh₃)₄ with bases (e.g., K₂CO₃) enhance yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Monitor purity via GC or HPLC (>97% purity threshold recommended) .

Q. How is the molecular structure of this dioxaborolane confirmed experimentally?

Answer: Structural confirmation involves:

- NMR Spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR to identify methoxy (-OCH₃), methyl groups, and boron environments. For example, <sup>11</sup>B NMR peaks near 30 ppm confirm tetrahedral boron coordination .

- X-ray Crystallography : Single-crystal studies (e.g., at 89 K) validate bond angles and distances, such as B-O (1.36–1.40 Å) and C-C (mean σ = 0.002 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 318.2) .

Q. What are the primary applications of this compound in organic synthesis?

Answer:

- Cross-Coupling Reactions : Forms C-C bonds in Suzuki-Miyaura couplings for biaryl synthesis. For example, coupling with aryl halides yields functionalized aromatic systems .

- Heterocycle Synthesis : Acts as a boronate donor in constructing α-aminoboronic acids (serine protease inhibitors) .

- Photoredox Catalysis : Participates in Ir-catalyzed reactions with carbonyl compounds under visible light, enabling radical-based transformations .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in Ir-catalyzed photoredox reactions?

Answer: Under photoredox conditions (e.g., [Ir(ppy)₃] catalyst):

- Radical Generation : Visible light excites the catalyst, initiating single-electron transfer (SET) to the boronate, forming a boronate radical.

- Borylation : The radical reacts with carbonyl compounds (e.g., ketones), forming C-B bonds.

- Key Parameters : Optimize light intensity (450–470 nm), solvent polarity (acetonitrile), and redox mediators (e.g., DIPEA) to suppress side reactions .

Q. How does steric hindrance from the methoxy and methyl groups influence stability and reactivity?

Answer:

- Stability : The 2-methoxy-4,5-dimethylphenyl group enhances steric protection of the boron center, reducing hydrolysis. Stability tests in aqueous THF (pH 7, 25°C) show >90% integrity over 24 hours .

- Reactivity : Steric bulk slows transmetalation in Suzuki couplings. Mitigate by using bulky phosphine ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

Q. How can contradictory spectral data (e.g., unexpected <sup>13</sup>C NMR peaks) be resolved?

Answer:

- Dynamic NMR Analysis : Variable-temperature <sup>13</sup>C NMR identifies rotational barriers in the dioxaborolane ring. For example, coalescence temperatures near -40°C reveal conformational exchange .

- Isotopic Labeling : Use <sup>10</sup>B/<sup>11</sup>B isotopic substitution to distinguish boron-related shifts.

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) .

Q. What advanced analytical techniques are critical for studying degradation products?

Answer:

- LC-MS/MS : Identifies hydrolyzed byproducts (e.g., boronic acids) with MRM transitions.

- TGA-DSC : Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset (~200°C), while DSC detects exothermic events from oxidative degradation .

- XPS : X-ray photoelectron spectroscopy confirms boron oxidation states (e.g., B³⁺ in degraded samples) .

Experimental Design & Safety Considerations

Q. What safety protocols are essential when handling this compound?

Answer:

Q. How should researchers address low yields in large-scale Suzuki couplings?

Answer:

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) with ligand additives (e.g., AsPh₃) to improve turnover.

- Solvent Optimization : Switch to DMA or toluene for better solubility.

- Scale-Up Adjustments : Maintain stoichiometric B₂pin₂ excess (1.2 eq.) and degas solvents to prevent Pd black formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.